塞隆司替 hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Selonsertib hydrochloride is a first-in-class inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It has shown therapeutic potential for treating fibrotic diseases, including non-alcoholic steatohepatitis (NASH) and acute liver failure (ALF). ASK1 is a serine/threonine kinase involved in cellular responses to oxidative stress and inflammation .

科学研究应用

Chemistry: Used as a tool compound to study ASK1-related pathways and their role in oxidative stress and inflammation.

Biology: Investigated for its effects on cellular signaling and apoptosis in various cell types.

Medicine: Explored as a therapeutic agent for treating fibrotic diseases, NASH, and ALF. .

作用机制

Target of Action

Pharmacokinetics

生化分析

Biochemical Properties

Selonsertib hydrochloride plays a crucial role in biochemical reactions by inhibiting ASK1, a serine/threonine kinase involved in stress response pathways. ASK1 is activated by various stress signals, such as reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum (ER) stress. Selonsertib hydrochloride binds to ASK1, preventing its activation and subsequent phosphorylation of downstream targets, including mitogen-activated protein kinase kinase 4 (MKK4) and MKK7. This inhibition leads to reduced activation of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, ultimately decreasing inflammation and apoptosis .

Cellular Effects

Selonsertib hydrochloride exerts significant effects on various cell types and cellular processes. In hepatic macrophages, it alleviates mitochondrial dysfunction and reduces the release of pro-inflammatory cytokines, such as TNF-α and interleukin-1 alpha (IL-1α). In microglial cells, Selonsertib hydrochloride inhibits the production of inflammatory cytokines and nitric oxide (NO) by suppressing phosphorylated ASK1. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ASK1-JNK-DRP1 pathway .

Molecular Mechanism

The molecular mechanism of action of Selonsertib hydrochloride involves its selective inhibition of ASK1. By binding to ASK1, Selonsertib hydrochloride prevents its activation and subsequent phosphorylation of downstream kinases, such as MKK4 and MKK7. This inhibition reduces the activation of JNK and p38 MAPK pathways, leading to decreased inflammation and apoptosis. Furthermore, Selonsertib hydrochloride can rescue mitochondrial damage in macrophages by attenuating JNK-mediated DRP1 mitochondrial translocation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Selonsertib hydrochloride have been observed to change over time. The compound exhibits a favorable pharmacokinetic profile, with rapid absorption and dose-proportional pharmacokinetics. Selonsertib hydrochloride is stable and maintains its efficacy over extended periods in both in vitro and in vivo studies. Long-term effects on cellular function include sustained inhibition of inflammatory cytokine production and mitochondrial protection .

Dosage Effects in Animal Models

The effects of Selonsertib hydrochloride vary with different dosages in animal models. In studies involving mice, Selonsertib hydrochloride has shown dose-dependent efficacy in reducing inflammation and fibrosis. At higher doses, the compound effectively ameliorates acute liver failure by rescuing mitochondrial dysfunction in macrophages. No dose-dependent toxicities have been observed, indicating a favorable safety profile .

Metabolic Pathways

Selonsertib hydrochloride is primarily eliminated through metabolism via multiple pathways, including oxidation, N-dealkylation, hydrolysis, sulfation, and glucuronidation. These metabolic processes involve various enzymes and cofactors, ensuring the compound’s low systemic clearance and suitability for once-daily dosing .

Transport and Distribution

Selonsertib hydrochloride is rapidly absorbed into the systemic circulation after oral administration. It exhibits high apparent permeability in the absorptive direction and high efflux ratio in Caco-2 cell monolayers. Its distribution to the brain is limited due to its moderate to low permeability and high efflux ratio in MDR-MDCK cells. This suggests that Selonsertib hydrochloride may have limited central nervous system (CNS) distribution compared to intestinal absorption .

Subcellular Localization

The subcellular localization of Selonsertib hydrochloride is primarily within the cytoplasm, where it interacts with ASK1. By inhibiting ASK1, the compound prevents its translocation to mitochondria and subsequent activation of downstream signaling pathways. This localization is crucial for its activity and function in modulating cellular stress responses and protecting against mitochondrial damage .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of selonsertib hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions.

Industrial Production Methods: Industrial production of selonsertib hydrochloride involves optimizing the synthetic route for large-scale manufacturing. This includes ensuring high yield and purity of the final product, as well as implementing efficient purification techniques. The process is designed to be scalable and cost-effective, meeting regulatory standards for pharmaceutical production .

化学反应分析

Types of Reactions: Selonsertib hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

相似化合物的比较

Intedanib: A tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis.

Ponatinib: A multi-kinase inhibitor used for treating certain types of leukemia.

Uniqueness of Selonsertib Hydrochloride: Selonsertib hydrochloride is unique due to its selective inhibition of ASK1, which plays a critical role in oxidative stress and inflammation. This specificity makes it a promising candidate for treating diseases associated with these pathways, such as NASH and ALF .

属性

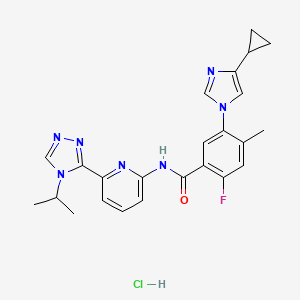

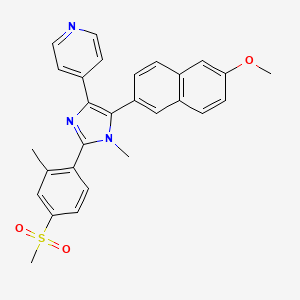

IUPAC Name |

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN7O.ClH/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16;/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKKBHINKKMQHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448428-05-4 |

Source

|

| Record name | Selonsertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448428054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SELONSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A24IO3O2HW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)